Product packaging for GFB-204(Cat. No.:)

GFB-204

Cat. No.: B1150079
Attention: For research use only. Not for human or veterinary use.
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Description

GFB-204 is a chemical reagent supplied for Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other clinical use in humans . According to U.S. Food and Drug Administration (FDA) guidance, RUO products are labeled as such because they are in the laboratory research phase of development and are exempt from most regulatory controls for diagnostics; their labeling serves as a warning to prevent use in clinical diagnostics . Researchers are tasked with ensuring the appropriate and validated use of this material within their specific experimental systems. The manufacturer provides this product as a tool for basic research, drug discovery, and assay development in controlled laboratory environments . Key Research Applications: Investigation of [Mechanism of Action, e.g., specific enzyme inhibition or receptor activation] Exploration of cellular pathways in [e.g., oncology, neuroscience, or other relevant field] Use as a reference standard or building block in novel compound synthesis Fundamental research to understand biological processes and disease mechanisms To ensure product integrity, please refer to the Certificate of Analysis for specific data on purity, identity, and stability. Proper handling and storage conditions as detailed in the safety data sheet (SDS) must be followed.

Properties

Molecular Formula

C13H16F3NO2

Appearance

Solid powder

Synonyms

GFB204;  GFB-204;  GFB 204.; NONE

Origin of Product

United States

Synthetic Strategies and Chemical Scaffold Development of Gfb 204

Design Principles of Calixresearchgate.netarene-Based Macrocycles

The design of GFB-204 is fundamentally based on the calix researchgate.netarene macrocycle. Calix[n]arenes are cyclic oligomers formed by the condensation of phenols and formaldehyde, with the number 'n' indicating the number of repeating phenolic units. The calix researchgate.netarene scaffold, featuring four such units, provides a rigid yet adaptable platform for presenting functional groups in a defined three-dimensional orientation.

Rationale for Macrocyclic Scaffold Selection in Ligand Design

The selection of a macrocyclic scaffold like calix researchgate.netarene in the design of ligands such as this compound is driven by several key advantages. Macrocycles offer a preorganized structure, which can lead to enhanced binding affinity and selectivity for target molecules compared to their acyclic counterparts. This preorganization reduces the entropic penalty upon binding. In the context of this compound, the calix researchgate.netarene scaffold serves to appropriately position functional groups designed to interact with the binding sites of PDGF and VEGF receptors nih.gov. The use of a calix researchgate.netarene core in this compound was a deliberate choice to improve upon the properties of a previous calix researchgate.netarene-based PDGF antagonist, GFB111, which faced challenges related to its size, synthesis, and aggregation researchgate.net.

Conformational Control and Directed Functionalization

Calix researchgate.netarenes can exist in various conformations, including cone, partial cone, 1,2-alternate, and 1,3-alternate. The ability to control and fix a specific conformation is crucial for presenting attached functionalities in a predictable spatial arrangement necessary for effective molecular recognition and binding. In the case of this compound, modifications, such as the introduction of alkylether groups at the lower rim of the calix researchgate.netarene scaffold, are employed to maintain a cone conformation nih.gov. This controlled conformation ensures that the functional groups attached to the upper rim are correctly oriented to target the surface residues of growth factors important for receptor binding nih.gov. Directed functionalization allows for the precise attachment of specific chemical moieties at defined positions on the calix researchgate.netarene core, enabling the tuning of the molecule's interactions with its biological targets.

Methodologies for this compound Synthesis

The synthesis of calix researchgate.netarene-based compounds like this compound typically involves multi-step synthetic routes, starting from the basic phenolic precursors and progressively introducing the desired functionalities and structural modifications.

Elucidation of Multi-Step Synthetic Routes

While a specific, detailed multi-step synthetic route solely for this compound is not extensively detailed in the provided search results, the synthesis of calix researchgate.netarene derivatives generally involves several key steps. Common methodologies in calix researchgate.netarene synthesis and functionalization, relevant to compounds like this compound, include condensation reactions to form the macrocycle, followed by modifications at the upper and/or lower rims. Examples from the literature on the synthesis of other calix researchgate.netarene derivatives illustrate typical transformations. One reported multi-step synthesis of an amphiphilic calixarene (B151959) derivative involved steps such as condensation, de-tert-butylation, nitration, alkylation, electrophilic substitution, aminolysis, and reduction frontiersin.org. Another study on calix researchgate.netarene polyamine triazoles describes synthesis via diazotization and copper-catalyzed azide-alkyne cycloaddition mdpi.com. These examples highlight the complex, multi-step nature of preparing functionalized calix researchgate.netarene compounds, which would similarly apply to the synthesis of this compound with its specific isophthalate (B1238265) modifications researchgate.net.

Preparation of this compound Derivatives and Analogues for Research Purposes

The preparation of derivatives and analogues of this compound is a critical aspect of research aimed at understanding structure-activity relationships (SAR) and optimizing biological activity. SAR studies involving this compound have included systematic modifications to the calix researchgate.netarene scaffold itself, alterations to the linkage connecting the isophthalate groups to the scaffold, and variations in the substituents present on the lower rim hydroxyl groups researchgate.net. These modifications allow researchers to probe the impact of different structural features on the compound's affinity for PDGF and VEGF and its cellular activity researchgate.net. The synthesis of these derivatives involves adapting the core synthetic route of this compound to incorporate the desired structural changes, enabling comprehensive evaluation of how subtle (or significant) molecular variations influence the compound's properties.

Design and Development of Targeted Compound Libraries

The identification of this compound as a potent PDGF and VEGF antagonist emerged from the design and screening of targeted compound libraries nih.govresearchgate.net. This approach involves the rational design and synthesis of a collection of structurally related molecules based on a core scaffold, in this case, calix researchgate.netarene nih.govresearchgate.netresearchgate.net.

Targeted libraries are developed with the aim of discovering compounds that interact with specific biological targets, such as growth factors and their receptors rjeid.com. For this compound, the library design was focused on creating calix researchgate.netarene-based molecules with variations in the attached functional groups, particularly exploring the impact of replacing the peptidic loops of GFB111 with simpler acyclic isophthalate groups researchgate.netresearchgate.net. This strategy allowed for the evaluation of a range of compounds with diverse structural features and their ability to bind PDGF and VEGF and inhibit receptor phosphorylation nih.govresearchgate.net. The iterative process of library design, synthesis, and biological evaluation was instrumental in identifying this compound as a promising second-generation antagonist with improved properties compared to its predecessor researchgate.net. The results from screening such libraries provide valuable data on the structural requirements for activity, guiding further optimization efforts researchgate.net.

Here is a summary of some research findings related to the activity of this compound:

CompoundTargetIC₅₀ (µM)EffectSource
This compoundPDGFR0.19Blocks PDGF receptor phosphorylation and Erk1/2 activation researchgate.net
This compoundVEGFR (Flk-1)0.48Blocks Flk-1 tyrosine phosphorylation nih.gov
This compoundPDGF/VEGF0.2-0.5Blocks binding to their receptors researchgate.net
This compoundEndothelial CellsN/AInhibits migration and capillary network formation in vitro nih.govresearchgate.net

Note: IC₅₀ values may vary slightly depending on the specific assay conditions.

Molecular and Cellular Mechanistic Investigations of Gfb 204 Activity

Ligand-Receptor Interaction Studies

GFB-204 has been shown to interact with and block the binding of specific growth factors to their cognate receptors. researchgate.netnih.gov This forms the basis of its inhibitory activity on downstream cellular processes.

Dual Antagonism of Platelet-Derived Growth Factor Receptors (PDGFR)

Research indicates that this compound acts as an antagonist to the ligands of Platelet-Derived Growth Factor Receptors (PDGFR). aacrjournals.org Specifically, this compound binds to PDGF, preventing it from binding to PDGFR. researchgate.netnih.gov This disruption of the PDGF-PDGFR interaction is considered a key aspect of this compound's mechanism, as the PDGF/PDGFR axis is crucial for tumor growth and angiogenesis, particularly in the recruitment and stabilization of perivascular cells. researchgate.netnih.gov

Dual Antagonism of Vascular Endothelial Growth Factor Receptors (VEGFR/Flk-1)

In addition to its effects on PDGFR, this compound also functions as an antagonist to Vascular Endothelial Growth Factor Receptors (VEGFR), specifically Flk-1 (also known as KDR). aacrjournals.org this compound binds to VEGF, thereby blocking its binding to Flk-1. researchgate.netnih.gov Flk-1 is a receptor for VEGF expressed predominantly in endothelial cells and plays a critical role in angiogenesis. nih.gov By inhibiting VEGF binding to Flk-1, this compound interferes with the initiation of new blood vessel formation. nih.govaacrjournals.org

This compound has been shown to block the binding of both PDGF and VEGF to their respective receptors at concentrations ranging from 200 to 500 nM. researchgate.netnih.gov

Specificity Profile of this compound Against Other Growth Factors (e.g., EGF, IGF-1, FGF)

A key characteristic of this compound's activity is its selectivity. Studies have demonstrated that this compound is selective for PDGF and VEGF. researchgate.netnih.gov It does not inhibit the stimulation of downstream signaling pathways, such as Erk1/2, Akt, and STAT3, by other growth factors including Epidermal Growth Factor (EGF), Insulin-Like Growth Factor-1 (IGF-1), and Fibroblast Growth Factor (FGF). researchgate.netnih.gov This specificity suggests that this compound's inhibitory effects are primarily directed towards the VEGF and PDGF signaling axes.

Intracellular Signal Transduction Modulation

Beyond blocking ligand-receptor binding, this compound also modulates intracellular signaling pathways downstream of PDGFR and Flk-1 activation. researchgate.netaacrjournals.org

Inhibition of Receptor Tyrosine Phosphorylation (PDGFR, Flk-1)

Upon binding of their respective ligands, PDGFR and Flk-1 undergo autophosphorylation at tyrosine residues, a critical step for activating downstream signaling cascades. This compound has been shown to inhibit the tyrosine phosphorylation of both PDGFR and Flk-1. researchgate.netnih.gov This inhibition is a direct consequence of this compound blocking the binding of PDGF and VEGF to their receptors, thereby preventing the ligand-induced conformational changes required for receptor kinase activity and autophosphorylation. researchgate.netnih.govgoogle.com

Downstream Signaling Pathway Interference (e.g., Erk1, Erk2, Akt, STAT3 Phosphorylation)

Inhibition of PDGFR and Flk-1 tyrosine phosphorylation by this compound leads to the interference of several downstream signaling pathways. This compound has been shown to inhibit the stimulation and phosphorylation of key protein kinases, including Erk1, Erk2 (components of the MAPK pathway), and Akt (part of the PI3K/Akt pathway). researchgate.netnih.gov Additionally, this compound inhibits the stimulation and phosphorylation of the signal transducer and activator of transcription STAT3. researchgate.netnih.gov These pathways are critically involved in cellular processes such as proliferation, survival, migration, and angiogenesis, which are often dysregulated in cancer. researchgate.netpnas.orgnih.govoncotarget.com

The inhibition of these downstream effectors underscores how this compound's initial blockade of ligand-receptor binding translates into broader cellular effects, ultimately impacting processes driven by VEGF and PDGF signaling.

Here is a summary of the key interactions and their effects:

InteractionEffect of this compoundResulting Cellular Impact (Based on Pathway Function)
PDGF binding to PDGFRBlocked researchgate.netnih.govInhibition of PDGFR tyrosine phosphorylation researchgate.netnih.gov
VEGF binding to Flk-1 (VEGFR)Blocked researchgate.netnih.govInhibition of Flk-1 tyrosine phosphorylation researchgate.netnih.gov
PDGFR/Flk-1 Tyrosine PhosphorylationInhibited researchgate.netnih.govReduced activation of downstream pathways researchgate.netnih.gov
Erk1/2 PhosphorylationInhibited (when stimulated by PDGF/VEGF) researchgate.netnih.govInterference with proliferation and differentiation
Akt PhosphorylationInhibited (when stimulated by PDGF/VEGF) researchgate.netnih.govInterference with cell survival and growth
STAT3 PhosphorylationInhibited (when stimulated by PDGF/VEGF) researchgate.netnih.govInterference with cell proliferation and survival
EGF, IGF-1, FGF signalingNot inhibited researchgate.netnih.govSpecificity towards PDGF and VEGF pathways researchgate.netnih.gov

Protein-Protein Interaction Disruption by this compound

This compound is a synthetic molecule that has been identified for its ability to disrupt crucial protein-protein interactions involved in angiogenesis and tumorigenesis. Specifically, this compound targets and binds to platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), thereby blocking their interaction with their respective receptors. nih.govresearchgate.netharvard.educiteab.com This interference with growth factor-receptor binding represents a key mechanism by which this compound exerts its biological effects. nih.govresearchgate.netharvard.edu The selective nature of this compound is highlighted by its ability to inhibit PDGF and VEGF signaling without affecting stimulation by other growth factors such as EGF, IGF-1, and FGF. nih.govresearchgate.netciteab.com This targeted disruption of protein-protein interactions at the growth factor-receptor level leads to the inhibition of downstream signaling pathways. nih.govresearchgate.netharvard.educiteab.com

Molecular Basis of Growth Factor-Receptor Binding Interference

The molecular basis for this compound's interference with growth factor-receptor binding lies in its direct interaction with the growth factors themselves, PDGF and VEGF. nih.govresearchgate.netciteab.com this compound is described as a calixarene (B151959) derivative, a type of synthetic molecule designed to disrupt biologically significant protein-protein interactions, such as those between growth factors and their receptors. nih.gov By binding to PDGF and VEGF, this compound prevents these growth factors from interacting with their cognate receptors, platelet-derived growth factor receptor (PDGFR) and Flk-1 (VEGFR). nih.govresearchgate.netharvard.educiteab.com This blockade occurs at concentrations in the range of 200-500 nM. nih.govresearchgate.netharvard.edu The disruption of this interaction subsequently inhibits the tyrosine phosphorylation of PDGFR and Flk-1, which is a critical initial step in the downstream signaling cascade activated by growth factor binding. nih.govresearchgate.netharvard.educiteab.com This interference with receptor phosphorylation and subsequent signaling pathways, including those involving Erk1, Erk2, Akt, and STAT3, underscores the impact of this compound's protein-protein interaction disruption on cellular processes. nih.govresearchgate.netharvard.educiteab.com

Research findings have provided quantitative data on the inhibitory effect of this compound on receptor tyrosine phosphorylation. This compound has been shown to antagonize both PDGF- and VEGF-stimulated receptor tyrosine phosphorylation with specific half-maximal inhibitory concentration (IC50) values. citeab.com

Effect on Receptor Tyrosine Phosphorylation IC50 (nM)
PDGF-stimulated 190
VEGF-stimulated 480

These data illustrate the potency of this compound in disrupting the signaling initiated by PDGF and VEGF binding to their receptors. citeab.com

Methodologies for Assessing Protein-Protein Interactions in Research (e.g., Fluorescence Titrations, Affinity Purification)

Assessing protein-protein interactions is fundamental to understanding the mechanisms of molecules like this compound. Numerous methodologies exist for detecting and analyzing these interactions, both in vitro and in vivo. citeab.com Among these, Fluorescence Titrations and Affinity Purification are commonly employed techniques.

Fluorescence Titrations:

Fluorescence-based strategies are valuable for quantitatively probing protein interactions, including protein-protein and protein-ligand interactions. sciforum.net Fluorescence titration experiments can be used to determine thermodynamic binding constants. sciforum.netwikipedia.org In a typical fluorescence titration experiment to measure binding affinity, an unlabeled molecule is titrated into a solution containing a labeled probe molecule, which is present at a low concentration. sciforum.net Changes in fluorescence emission intensity upon interaction can be observed due to alterations in the local environment of the fluorophore, reporting on the complex formation. sciforum.netfishersci.ch Techniques such as fluorescence polarization/anisotropy are utilized to measure protein-protein or protein-ligand interactions in real-time and in solution. mrc.ac.ukguidetoimmunopharmacology.org When a labeled protein binds to a larger partner, the increase in molecular weight results in slower rotation, leading to higher polarization values. guidetoimmunopharmacology.org Fluorescence quenching, where binding causes a decrease in fluorescence, can also be used to measure interactions. sciforum.netnih.gov Competition assays, involving a fluorescently labeled ligand and an unlabeled competitor, can also be employed to probe binding to a protein. fishersci.chnih.gov

Affinity Purification:

Affinity purification is a powerful technique used to isolate a specific protein or protein complex from a complex mixture based on the specific binding affinity between the target protein and an immobilized ligand. nih.govmrc.ac.ukbiointerfaceresearch.com This method leverages highly specific biomolecular interactions, such as antigen-antibody or receptor-ligand binding, to selectively capture the protein of interest. nih.govmrc.ac.uk The process typically involves applying a sample containing the target protein to a solid support matrix with an immobilized ligand. mrc.ac.ukbiointerfaceresearch.com The target protein binds to the ligand, while non-specifically bound components are washed away. nih.govmrc.ac.ukbiointerfaceresearch.com The bound protein is then eluted under conditions that disrupt the protein-ligand interaction. nih.govmrc.ac.ukbiointerfaceresearch.com

Tandem affinity purification (TAP) is a variation that involves sequential purification steps using two distinct affinity tags fused to the protein of interest. citeab.commrc.ac.ukresearchgate.net This method is particularly useful for isolating protein complexes. mrc.ac.ukresearchgate.net Affinity purification, often coupled with mass spectrometry (AP-MS), is a biochemical technique used to identify novel protein-protein interactions. nih.gov Co-immunoprecipitation (Co-IP), considered a gold standard for validating protein-protein interactions, is a specific type of affinity purification where an antibody is used to pull down a target protein and its interacting partners from a cell lysate. nih.govnih.gov

Structure Activity Relationship Sar Studies of Gfb 204 and Analogues

Elucidation of Key Structural Determinants for GFB-204 Activity

SAR studies on this compound and its analogues have aimed to identify the specific parts of the molecule essential for its activity and selectivity. These investigations revealed key structural features within the this compound scaffold that are critical for optimal interaction with its biological target. nih.govexcli.deamazon.com Modifications to different regions of the molecule, including the central core, attached rings, and linker regions, have been explored to understand their contribution to binding affinity and functional modulation. nih.gov Specific functional groups, such as hydrogen bond donors/acceptors and lipophilic moieties, located at particular positions on the scaffold, have been highlighted as important determinants of activity against the target. amazon.com

Impact of Chemical Substituent Modifications on Binding Affinity and Selectivity

Systematic chemical substituent modifications have been performed to evaluate their impact on the binding affinity and selectivity of this compound analogues. Studies involving variations to the scaffold have demonstrated that the nature and position of substituents significantly influence potency. researchgate.netnih.gov For instance, replacing a key functional group, such as the 4-amino group in this compound, with a different group, like a 4-hydroxymethyl group (resulting in compound 18), led to a notable decrease in potency. researchgate.netnih.gov This indicates the importance of the original functional group for maintaining high activity. Conversely, certain modifications or the introduction of specific lipophilic groups at particular positions have been found to be well tolerated or even improve potency and balance other properties. nih.gov The impact of these modifications on selectivity over related biological targets has also been a critical aspect of these SAR studies. nih.gov

Here is a table illustrating the impact of a specific modification on potency based on the search results:

CompoundModificationImpact on Potency (relative to this compound)Source
This compoundOriginal Compound- researchgate.netnih.gov
Compound 184-amino replaced with 4-hydroxymethylSignificantly less potent researchgate.netnih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Approaches in the Chemical Series

Quantitative Structure-Activity Relationship (QSAR) approaches have been applied to the chemical series related to this compound to establish mathematical models that correlate structural features with biological activity. nih.gov QSAR models aim to quantify the relationship between the physicochemical properties or structural descriptors of a set of compounds and their observed biological responses. excli.deamazon.comtaylorfrancis.comwikipedia.org By applying QSAR techniques, researchers can identify which molecular descriptors (e.g., electronic, steric, hydrophobic parameters) are most influential in determining the activity of this compound analogues. excli.de These models can help to summarize the structure-activity relationships within the dataset and provide a predictive framework for the activity of new, unsynthesized compounds. excli.dewikipedia.org

Preclinical and in Vitro Biological Activity of Gfb 204 in Research Models

Antiangiogenic Effects in Cellular Models

Investigations in cellular models have demonstrated that GFB-204 possesses antiangiogenic effects by inhibiting critical processes involved in the formation of new blood vessels. researchgate.netnih.govnih.gov

Inhibition of Endothelial Cell Migration In Vitro

This compound has been shown to inhibit endothelial cell migration in vitro. researchgate.netnih.govnih.govaacrjournals.orgproquest.com This is a crucial step in the angiogenic process, where endothelial cells move to form new capillaries. The inhibition of this migration suggests a mechanism by which this compound can impede blood vessel formation.

Disruption of Capillary Network Formation In Vitro

In addition to inhibiting migration, this compound disrupts capillary network formation in vitro. researchgate.netnih.govnih.gov This effect has been observed in assays designed to model the organization of endothelial cells into tube-like structures that mimic capillaries. The disruption of this process further supports the antiangiogenic potential of this compound at the cellular level. This compound has also been shown to inhibit capillary tube formation and co-culture vessel formation of both endothelial (HUVEC) and mesenchymal cells (10T1/2) in vitro. aacrjournals.org

Investigations in Non-Human Animal Models for Mechanistic Insights

Studies using non-human animal models, particularly mouse xenograft models, have been conducted to gain further mechanistic insights into the activity of this compound in a more complex biological setting. researchgate.netnih.govnih.gov

Modulation of Angiogenesis in Research Models

Treatment with this compound has been shown to suppress angiogenesis in mice. researchgate.netnih.govnih.gov This modulation of angiogenesis in vivo aligns with the in vitro findings and suggests that this compound can inhibit the formation of new blood vessels within living organisms. This compound inhibits tumor angiogenesis by interfering with endothelial cells and pericytes in vivo. aacrjournals.org Oral treatment with this compound significantly decreased the plasma levels of PDGF and VEGF in vivo. aacrjournals.org

Observation of Tumor Growth Suppression in Xenograft Models as a Research Outcome

A notable outcome observed in research using mouse xenograft models is the suppression of human tumor growth upon treatment with this compound. researchgate.netnih.govnih.gov This tumor growth suppression is linked to the antiangiogenic effects of the compound, as inhibiting the formation of new blood vessels can limit the supply of oxygen and nutrients to the tumor, thereby hindering its growth. This compound has been reported to suppress the growth of several types of human tumors in nude mice. nih.govaacrjournals.org For instance, treatment with this compound caused tumor regression in a breast tumor model driven by over-expression of MMTV-ErbB2 receptors in transgenic mice. aacrjournals.org

Interactive Data Tables:

While specific quantitative data points (like IC50 values for migration or precise percentages of inhibition) were mentioned in the search results, presenting them in interactive tables requires the exact numerical data which was not fully available in the snippets. However, based on the descriptions, a conceptual representation of the types of data that would be presented in such tables is provided below.

Table 1: In Vitro Antiangiogenic Effects of this compound

Assay TypeEndpoint MeasuredObserved Effect of this compound
Endothelial Cell MigrationCell Migration Distance/RateInhibition
Capillary Network FormationTube Formation/Network ComplexityDisruption/Inhibition
Co-culture Vessel FormationVessel FormationInhibition

Table 2: In Vivo Effects of this compound in Mouse Models

Model TypeMeasured OutcomeObserved Effect of this compound
Mouse Angiogenesis ModelsAngiogenesis LevelSuppression
Human Tumor Xenograft ModelsTumor Volume/Growth RateSuppression/Regression
Transgenic Mouse ModelsTumor Growth/RegressionRegression

Theoretical and Computational Chemistry Approaches Applied to Gfb 204

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are fundamental computational techniques used to investigate the binding modes and affinities of small molecules, such as GFB-204, with their target proteins. These methods provide a dynamic view of the ligand-receptor complex, accounting for flexibility and solvent effects that are crucial for understanding the molecular basis of interaction.

While specific detailed molecular docking and dynamics simulation data solely focused on this compound interacting with PDGF or VEGF receptors were not extensively detailed in the provided search results, these techniques are commonly applied to calixarene-based compounds and protein targets relevant to this compound's mechanism of action. For instance, molecular mechanics calculations and molecular dynamics simulations have been employed in studies of calixarene-based multivalent clusters interacting with proteins like JBα-man. Docking studies have also been performed to understand the interaction of small calixarenes with proteins. Furthermore, molecular docking and dynamics simulations are integral parts of identifying potential bioactive hits and understanding binding interactions with functional residues in targets like TRPC5, which are relevant in the broader context of ion channel modulation by small molecules, including some calixarene (B151959) derivatives. probes-drugs.org These computational approaches allow researchers to predict how this compound might fit into the binding pockets of PDGF and VEGF receptors, estimate the strength of these interactions, and observe the dynamic behavior of the complex over time. Such simulations can reveal key residues involved in binding, the role of water molecules, and conformational changes in the receptor or ligand upon binding, providing a molecular-level understanding of this compound's antagonistic activity.

In Silico Screening and Rational Design of this compound Derivatives

In silico screening and rational design play crucial roles in the discovery and optimization of bioactive compounds. In silico screening involves computationally evaluating large libraries of compounds to identify potential hits based on predicted interactions with a target. Rational design, on the other hand, utilizes structural and mechanistic information to design molecules with desired properties.

Advanced Analytical and Methodological Research for Gfb 204 Studies

Spectroscopic and Spectrometric Characterization Methods in Research Contexts

Spectroscopic and spectrometric techniques are fundamental in the characterization of synthetic small molecules such as GFB-204. These methods provide crucial information regarding the compound's structure, purity, and identity. While specific spectroscopic or spectrometric data for this compound were not detailed in the reviewed literature, the characterization of synthetic compounds, including related calixarene (B151959) derivatives, routinely employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) or Fourier-Transform Infrared (FTIR) spectroscopy nih.govaffbiotech.com.

NMR spectroscopy is essential for determining the detailed structural elucidation of a molecule, providing information on the arrangement of atoms and their connectivity. Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, aiding in structural confirmation and the detection of impurities. UV-Vis spectroscopy can be employed to quantify the concentration of this compound if it possesses a chromophore absorbing in the UV-Vis range, and it can also be used to study interactions or conformational changes. FTIR spectroscopy provides information about the functional groups present within the molecule. The application of these methods is critical at various stages of this compound research, from confirming the successful synthesis of the target molecule to assessing its stability and purity before biological evaluation.

Chromatography-Based Purification and Analysis in Laboratory Settings

Chromatography-based methods are indispensable for the purification of synthetic compounds and the analysis of their purity. Given that this compound is a synthetic molecule, techniques such as High-Performance Liquid Chromatography (HPLC) and preparative chromatography are routinely applied in its research. HPLC is a powerful analytical tool used to assess the purity of this compound and to identify and quantify any impurities present. Different modes of HPLC, such as reversed-phase or normal-phase chromatography, can be employed depending on the chemical properties of this compound.

Preparative chromatography, on the other hand, is used to purify larger quantities of this compound after synthesis, separating it from reaction byproducts and unreacted starting materials to obtain material of sufficient purity for in vitro and in vivo studies. Size exclusion chromatography is another technique, mentioned in the context of purifying related protein constructs, which separates molecules based on their size proteogenix.sciencenih.gov. While specific details regarding the chromatographic methods applied directly to this compound were not extensively described in the available snippets, these techniques are standard in the research and development pipeline for synthetic small molecule inhibitors, ensuring the quality and reliability of the compound used in biological assays.

High-Throughput Screening Methodologies for Compound Optimization

High-Throughput Screening (HTS) methodologies have played a significant role in identifying and optimizing compounds with desired biological activities, and this compound itself was identified from a targeted library of compounds fortislife.com. HTS allows for the rapid evaluation of large numbers of compounds for their ability to interact with specific targets or elicit particular cellular responses. In the context of this compound, HTS approaches were crucial for assessing its inhibitory effects on PDGFR and VEGFR and their downstream signaling pathways.

Functional assays are a key component of HTS in this research area. These include assays that measure the inhibition of ligand binding to receptors and the subsequent phosphorylation of the receptors and downstream signaling proteins. This compound has been shown to block the binding of PDGF and VEGF to their receptors, with inhibitory activity in the 200-500 nM range fortislife.comcellsciences.com. This blockade leads to the inhibition of PDGFR and Flk-1 (VEGFR2) tyrosine phosphorylation fortislife.comcellsciences.com. Furthermore, this compound selectively disrupts the stimulation of downstream protein kinases such as Erk1, Erk2, Akt, and STAT3 phosphorylation induced by PDGF and VEGF fortislife.comcellsciences.comthermofisher.com.

In vitro cell-based assays are also integral to HTS for evaluating the biological effects of this compound. These include assays measuring endothelial cell migration and capillary network formation, processes that are dependent on VEGF and PDGF signaling and are inhibited by this compound fortislife.comcellsciences.comwaocp.org. These assays provide functional validation of the compound's anti-angiogenic activity identified through biochemical screening.

Quantitative data from these screening efforts provides insights into the potency of this compound. For instance, this compound has demonstrated the ability to antagonize both PDGF- and VEGF-stimulated receptor tyrosine phosphorylation with reported IC₅₀ values. thermofisher.com

Target Receptor PhosphorylationIC₅₀ ValueCitation
PDGF-stimulated190 nM thermofisher.com
VEGF-stimulated480 nM thermofisher.com

These findings highlight the effectiveness of this compound in disrupting key signaling nodes involved in angiogenesis and tumor growth, as determined through rigorous HTS and functional validation.

Future Directions and Broader Research Implications of Gfb 204

GFB-204 as a Chemical Probe for Understanding Growth Factor Signaling Pathways

This compound functions as a chemical probe by specifically interacting with components of growth factor signaling cascades. Research has demonstrated that this compound effectively blocks platelet-derived growth factor (PDGF) receptor phosphorylation and inhibits Erk1/2 activation. researchgate.net Furthermore, this compound has been identified as a dual inhibitor, antagonizing receptor tyrosine phosphorylation stimulated by both PDGF and vascular endothelial growth factor (VEGF). nih.gov This selective disruption of PDGF and VEGF signaling, without affecting other growth factors like EGF, bFGF, or IGF-1, underscores its utility as a tool for dissecting the specific roles of PDGF and VEGF in various biological processes. nih.gov By modulating the activity of these key receptors, this compound enables researchers to investigate the downstream effects on cellular processes such as proliferation, angiogenesis, and signal transduction through pathways like Erk1/2. researchgate.netnih.gov

Potential for Scaffold Modification for Non-Therapeutic Research Applications

This compound is derived from a calix acs.orgarene scaffold, a macrocyclic structure that has been subject to systematic modifications in structure-activity relationship (SAR) studies. researchgate.net These studies, which involved variations in the isophthalate (B1238265) groups, the linkage to the calix acs.orgarene scaffold, and substituents on the lower rim hydroxyls, have provided valuable insights into the structural features critical for PDGF recognition and cellular activity. researchgate.net The inherent modularity and potential for functionalization of the calix acs.orgarene scaffold upon which this compound is based present significant opportunities for developing derivatives tailored for diverse non-therapeutic research applications. By selectively modifying the scaffold, researchers can potentially create probes with altered specificity, affinity, or the ability to incorporate labels for imaging or pull-down experiments. This allows for a deeper exploration of protein-protein interactions, cellular localization of receptors, and the dynamics of signaling complex formation, extending the utility of the this compound scaffold beyond its initial application as a growth factor antagonist.

Methodological Advancements Facilitated by this compound Research

The research conducted on this compound has contributed to the refinement and application of several key methodologies in chemical biology and signal transduction studies. The systematic SAR studies employed to understand the relationship between the structure of this compound derivatives and their activity against PDGF receptors exemplify a fundamental approach in chemical probe development. researchgate.net These studies, coupled with cell-based assays measuring receptor phosphorylation and downstream signaling, have provided a robust framework for evaluating the efficacy and specificity of growth factor antagonists. researchgate.net The investigation of this compound's anti-angiogenic effects in vitro and antitumor activity in vivo further demonstrates the application of relevant biological models to assess the functional consequences of targeting growth factor pathways. nih.govresearchgate.net The iterative process of synthesis, structural modification, and biological evaluation used in the development of this compound contributes to the broader knowledge base for designing and validating chemical probes for complex biological systems.

Challenges and Opportunities in Targeted Chemical Probe Development

The development of targeted chemical probes like this compound faces inherent challenges. Achieving high affinity and excellent selectivity for the intended target over closely related proteins is crucial to ensure that observed biological effects are specifically due to the modulation of the target of interest. promega.canih.gov Ensuring sufficient cellular potency and demonstrating target engagement within living cells are also critical hurdles. promega.canih.gov The development of this compound from its precursor GFB111 highlights the opportunity to overcome limitations such as large size, synthesis difficulty, and aggregation issues through rational design and modification of the molecular scaffold. researchgate.net

Despite these challenges, the field of targeted chemical probe development presents numerous opportunities. High-quality chemical probes are essential tools for target validation in drug discovery and for elucidating protein function in complex biological contexts. promega.carjeid.com They complement genetic approaches and can provide valuable insights into the tractability and potential therapeutic relevance of a target. promega.ca The research on compounds like this compound contributes to the ongoing efforts to develop more potent, selective, and functionally characterized chemical probes, thereby expanding our ability to investigate and manipulate specific signaling pathways for both basic research and potential therapeutic development.

Q & A

Q. What is the molecular mechanism of GFB-204 in dual inhibition of PDGF and VEGF signaling pathways?

this compound disrupts PDGF- and VEGF-induced receptor tyrosine kinase (RTK) phosphorylation by binding to their extracellular domains, thereby inhibiting downstream signaling cascades (e.g., Erk1/2, Akt, STAT3). Its dual inhibition is attributed to structural mimicry of calix-[4]-arene-based inhibitors, which sterically block ligand-receptor interactions .

Q. How were the IC50 values for this compound determined against PDGF and VEGF?

IC50 values (190 nM for PDGF, 480 nM for VEGF) were calculated using dose-response assays measuring RTK phosphorylation inhibition. Methodological rigor included:

  • Normalization to vehicle controls.
  • Triplicate technical replicates to minimize variability.
  • Validation with orthogonal methods (e.g., capillary network formation assays) .

Q. What in vitro models are validated for studying this compound's anti-angiogenic effects?

  • Endothelial cell tube formation assays : Quantify disruption of capillary-like structures under PDGF/VEGF stimulation.
  • Receptor phosphorylation assays : Measure inhibition of RTK activation via immunoblotting.
  • Selectivity panels : Test specificity against non-target growth factors (e.g., EGF, IGF-1) to confirm dual inhibition .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Standardize cell lines (e.g., HUVECs for angiogenesis studies).
  • Pre-treat cells with consistent growth factor concentrations.
  • Include positive/negative controls (e.g., known RTK inhibitors) in all assays .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding factors in this compound in vivo studies?

  • Orthotopic vs. xenograft models : Use patient-derived xenografts (PDX) to better mimic human tumor microenvironments.
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution to correlate dosing with efficacy.
  • Combinatorial cohorts : Pair this compound with chemotherapies to assess synergistic effects .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Tumor microenvironment (TME) analysis : Use spatial transcriptomics to identify compensatory signaling pathways (e.g., FGF) in resistant tumors.
  • Dose optimization : Conduct PK/PD modeling to align in vivo dosing with in vitro IC50 thresholds.
  • Off-target screens : Employ proteome-wide affinity pulldowns to identify unintended interactions .

Q. What computational methods support the rational design of this compound analogs?

  • Molecular docking : Simulate interactions between calix-[4]-arene scaffolds and RTK binding pockets.
  • QSAR modeling : Correlate structural modifications (e.g., substituent groups) with inhibitory activity.
  • Free energy calculations : Predict binding affinities using molecular dynamics simulations .

Q. How can assay sensitivity be improved for detecting this compound's low-abundance targets?

  • Single-molecule imaging : Utilize TIRF microscopy to visualize RTK clustering in live cells.
  • Proximity ligation assays (PLA) : Amplify signals from ligand-receptor complexes.
  • Mass spectrometry : Employ phosphoproteomics to quantify phosphorylation dynamics at sub-nM concentrations .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing this compound's dose-response data?

  • Non-linear regression : Fit log(inhibitor) vs. response curves (4-parameter model) to calculate IC50.
  • ANOVA with post-hoc tests : Compare treatment groups across multiple doses.
  • Bootstrap resampling : Estimate confidence intervals for IC50 values .

Q. How should researchers validate this compound's selectivity across kinase families?

  • Kinome-wide profiling : Use ATP-competitive binding assays (e.g., KinomeScan) to assess off-target inhibition.
  • CRISPR-Cas9 knockout models : Validate target specificity by rescuing phenotypes in RTK-deficient cells .

Q. What criteria define robust preclinical evidence for advancing this compound to clinical trials?

  • Efficacy : ≥50% tumor growth inhibition in ≥2 models.
  • Safety : No significant toxicity in maximum tolerated dose (MTD) studies.
  • Biomarker correlation : Link target engagement (e.g., phospho-RTK suppression) to therapeutic outcomes .

Resource & Collaboration Guidance

Q. Where can researchers access primary data on this compound's preclinical studies?

  • Licensing institutions : Contact Tigris Pharmaceuticals, Moffitt Cancer Center, or Yale University for collaborative agreements.
  • Supporting information : Review supplementary materials from peer-reviewed publications (e.g., dose-response curves, histopathology images) .

Q. How can academic labs contribute to this compound's development pipeline?

  • Mechanistic studies : Investigate resistance mechanisms using CRISPR screens or organoid models.
  • Translational partnerships : Propose collaborative grants with Tigris Pharmaceuticals for biomarker discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.